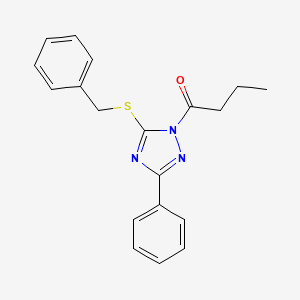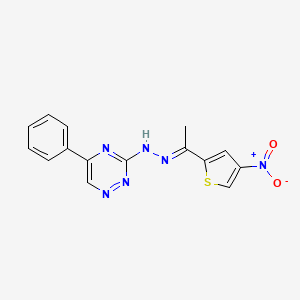
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species that can damage cancer cells. In
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the absorption of light energy by the photosensitizer, which leads to the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cancer cells by inducing apoptosis, necrosis, and autophagy. The exact mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is still being studied, but it is believed to involve the generation of reactive oxygen species in the mitochondria of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in normal tissues, which makes it an attractive candidate for cancer treatment. However, it can cause skin photosensitivity and other side effects when administered to patients. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to accumulate in cancer cells, which makes it a selective photosensitizer that can target cancer cells while sparing normal tissues.
実験室実験の利点と制限
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal tissues. However, it can be challenging to work with due to its photosensitivity, which requires special handling and storage conditions. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide also has limitations in terms of its selectivity for cancer cells, which can lead to off-target effects and damage to normal tissues.
将来の方向性
There are several future directions for the research and development of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of focus is the optimization of the synthesis method to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. Another area of research is the development of new delivery methods for N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, to improve its selectivity for cancer cells. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide in cancer treatment. Finally, there is a need for more research into the mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide to better understand its effects on cancer cells and normal tissues.
合成法
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process starting with 2-hydroxybenzaldehyde and 4-methoxyphenol. The two compounds are reacted with an acid catalyst to form a Schiff base, which is then reduced with sodium borohydride to produce the final product, N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. The synthesis method has been optimized over the years to increase the yield and purity of N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide.
科学的研究の応用
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which then leads to the production of reactive oxygen species that can damage cancer cells. N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-11-6-8-12(9-7-11)20-10-15(18)16-13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUEIKDWFKWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)
![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)